4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes an acetyloxy group, an anilino group, and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of aniline with an appropriate anhydride under controlled conditions. For example, the formation of 4-anilino-4-oxobutanoic acid, a related compound, can be achieved with excellent conversion using 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL of MsAcT enzyme .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature, pressure, and catalysts, would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a reagent in various organic synthesis reactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing various molecular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilino-4-oxobutanoic acid: This compound is structurally similar and can be synthesized using similar methods.
4-(4-Acetylanilino)-4-oxobutanoic acid: Another related compound with potential research applications.
Uniqueness
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to similar compounds. Its acetyloxy group, in particular, might influence its reactivity and interactions with other molecules.
Propiedades
81606-77-1 | |
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
4-(4-acetyloxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO5/c1-8(14)18-10-4-2-9(3-5-10)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) |
Clave InChI |
KFIVQCHQNUEYOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.